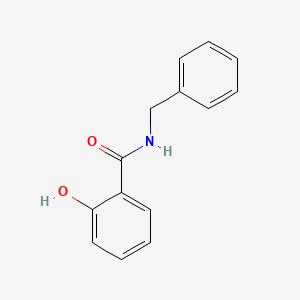

N-Benzyl-2-hydroxybenzamide

CAS No.: 20919-36-2

Cat. No.: VC2328147

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20919-36-2 |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | N-benzyl-2-hydroxybenzamide |

| Standard InChI | InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) |

| Standard InChI Key | FVJQVTFCHRSIMH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O |

Introduction

Chemical Structure and Properties

N-Benzyl-2-hydroxybenzamide (C₁₄H₁₃NO₂) is characterized by a 2-hydroxybenzamide moiety connected to a benzyl group through the nitrogen atom of the amide. The presence of the hydroxyl group at the ortho position relative to the amide creates distinctive intramolecular interactions that influence its physical and chemical properties .

Structural Information

-

Molecular Formula: C₁₄H₁₃NO₂

-

CAS Number: 20919-36-2

-

SMILES Notation: C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O

-

InChI: InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)

-

InChIKey: FVJQVTFCHRSIMH-UHFFFAOYSA-N

Physical Properties

-

Physical State: Solid at room temperature

-

Solubility: Soluble in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide

Spectroscopic Data

The compound's structural characteristics have been elucidated through various spectroscopic techniques:

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

12.30 (s, 1H, OH)

-

7.19-7.42 (m, 7H, aromatic H)

-

6.98 (dd, J = 8.3, 0.9 Hz, 1H, aromatic H)

-

6.78-6.84 (m, 1H, aromatic H)

-

6.64 (bs, 1H, NH)

Crystal Structure

The crystal structure of N-benzyl-2-hydroxybenzamide reveals important insights into its three-dimensional arrangement and intermolecular interactions. X-ray crystallographic studies have shown that the mean planes through the benzyl and 2-hydroxybenzamide units make a dihedral angle of 68.81(7)°, indicating a non-planar conformation .

A notable feature of the crystal structure is the presence of an intramolecular O—H⋯O hydrogen bond involving the carbonyl oxygen atom and the 2-hydroxy substituent. This intramolecular hydrogen bond stabilizes the molecular conformation and influences its reactivity .

Collision Cross Section Data

Mass spectrometry studies have provided predicted collision cross section (CCS) values for various adducts of N-benzyl-2-hydroxybenzamide, offering insights into its gas-phase conformational properties:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 228.10192 | 151.4 |

| [M+Na]⁺ | 250.08386 | 164.7 |

| [M+NH₄]⁺ | 245.12846 | 159.7 |

| [M+K]⁺ | 266.05780 | 157.6 |

| [M-H]⁻ | 226.08736 | 155.9 |

| [M+Na-2H]⁻ | 248.06931 | 160.6 |

| [M]⁺ | 227.09409 | 154.5 |

| [M]⁻ | 227.09519 | 154.5 |

Table 1: Predicted collision cross section values for various adducts of N-benzyl-2-hydroxybenzamide

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of N-benzyl-2-hydroxybenzamide, with varying reaction conditions and yields.

Classical Synthesis Approach

The classical approach for synthesizing N-benzyl-2-hydroxybenzamide involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with benzylamine. This reaction typically proceeds in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

The reaction can be represented as:

2-Hydroxybenzoic acid + Benzylamine → N-benzyl-2-hydroxybenzamide + H₂O

Alternative Synthetic Methods

An alternative method involves refluxing substituted salicylic acid with benzylamine in chlorobenzene in the presence of phosphorus trichloride for several hours. This approach has been traditionally used for the synthesis of various N-substituted 2-hydroxybenzamides .

More modern approaches include microwave-assisted synthesis, which significantly reduces the reaction time from several hours to minutes while maintaining comparable yields. This method represents an efficient and environmentally friendly alternative to conventional heating methods .

Preparation from Protected Derivatives

Another synthetic route involves the selective deprotection of 2-protected hydroxy groups in benzamide compounds. When a 2-substituted benzamide compound obtained from the reaction between 2-substituted benzoic acid and a compound having an amino group is reacted with a secondary amine or a tertiary amine, the 2-protected hydroxy group is selectively deprotected and converted into a hydroxy group, without affecting other substituents .

Chemical Reactivity

N-Benzyl-2-hydroxybenzamide undergoes various chemical reactions, primarily influenced by its functional groups: the hydroxyl group, the amide linkage, and the aromatic rings.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the ortho position is involved in intramolecular hydrogen bonding with the carbonyl oxygen of the amide group. This hydrogen bonding can be disrupted under certain conditions, allowing the hydroxyl group to participate in various reactions:

-

Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

-

Esterification: Reaction with acid chlorides or anhydrides to form esters.

-

Etherification: Formation of ethers through reaction with alkyl halides in the presence of a base.

Reactions Involving the Amide Group

The amide functionality in N-benzyl-2-hydroxybenzamide can undergo several transformations:

-

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-hydroxybenzoic acid and benzylamine.

-

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride.

-

Dehydration: Under certain conditions, the amide can be converted to nitriles.

Reactions Involving the Benzyl Group

The benzyl group can undergo various substitution and elimination reactions, particularly at the benzylic position, which is relatively reactive due to the stabilization of the resulting intermediates by the aromatic ring.

Biological Activity

N-Benzyl-2-hydroxybenzamide and its derivatives exhibit a range of biological activities, making them subjects of interest in pharmaceutical research.

Antimicrobial Properties

Research indicates that N-benzyl-2-hydroxybenzamide demonstrates notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Antiparasitic Activity

Derivatives of N-benzyl-2-hydroxybenzamide, particularly N-benzoyl-2-hydroxybenzamides, have been investigated for their activity against several protozoal parasites, including:

-

Plasmodium falciparum (K1 strain): The causative agent of malaria

-

Trypanosoma brucei rhodesiense: Responsible for African sleeping sickness

-

Trypanosoma cruzi: The causative agent of Chagas disease

-

Leishmania donovani: Responsible for visceral leishmaniasis

Structure-activity relationship analyses have led to the identification of compounds in this series with excellent anti-leishmanial activity. Some derivatives have demonstrated activity up to 21-fold superior to that of standard anti-malarial drugs against resistant strains of P. falciparum .

Antioxidant Activity

The compound also exhibits significant antioxidant activity, with the ability to scavenge free radicals. This property is crucial for preventing oxidative stress-related damage in biological systems and suggests potential applications in conditions where oxidative stress is implicated.

Enzyme Inhibition

Studies have investigated the inhibitory effects of N-benzyl-2-hydroxybenzamide and related compounds on various enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). These enzymes are involved in critical metabolic pathways, and their inhibition can have therapeutic benefits in conditions such as diabetes and Alzheimer's disease.

Structure-Activity Relationships

Structure-activity relationship studies of N-benzyl-2-hydroxybenzamide and related compounds have provided valuable insights into how structural modifications affect biological activity.

Table 2 summarizes the effect of various modifications on biological activity:

| Modification | Effect on Antimicrobial Activity | Effect on Antiparasitic Activity |

|---|---|---|

| Substitution at benzyl ring | Electron-withdrawing groups enhance activity | Lipophilic groups increase activity against P. falciparum |

| Substitution at 2-hydroxybenzamide | Halogen substitution increases potency | Methoxy substitution enhances activity against T. cruzi |

| Replacement of hydroxyl group | Generally decreases activity | Variable effects depending on the parasite |

| Modification of amide linkage | Significant reduction in activity | Thioamide derivatives show enhanced activity |

Table 2: Structure-activity relationships for N-benzyl-2-hydroxybenzamide derivatives

Applications in Research and Development

N-Benzyl-2-hydroxybenzamide has found applications in various fields of research and development:

Medicinal Chemistry

In medicinal chemistry, N-benzyl-2-hydroxybenzamide serves as a valuable scaffold for the development of new therapeutic agents. Its core structure can be modified to target specific biological pathways, potentially leading to the development of novel drugs for various conditions .

Synthetic Organic Chemistry

The compound is utilized as a building block in organic synthesis for the preparation of more complex molecules. Its reactive functional groups allow for various transformations, making it a versatile intermediate in the synthesis of specialty chemicals .

Material Science

The ability of N-benzyl-2-hydroxybenzamide to form hydrogen-bonded networks makes it interesting for material science applications, particularly in the development of supramolecular assemblies and crystalline materials with specific properties .

Comparison with Similar Compounds

Understanding how N-benzyl-2-hydroxybenzamide compares to similar compounds provides context for its unique properties and applications.

Comparison with Other Benzamide Derivatives

N-Benzyl-2-hydroxybenzamide differs from other benzamide derivatives primarily due to the presence of the hydroxyl group at the ortho position. This feature introduces intramolecular hydrogen bonding that affects the compound's conformation and reactivity. Compared to N-benzyl-4-hydroxybenzamide (where the hydroxyl group is at the para position), N-benzyl-2-hydroxybenzamide shows distinct hydrogen bonding patterns and different biological activity profiles .

Comparison with Salicylic Acid Derivatives

While sharing the 2-hydroxybenzoyl moiety with salicylic acid derivatives, N-benzyl-2-hydroxybenzamide exhibits different physicochemical properties and biological activities due to the presence of the benzyl group attached to the nitrogen atom. This modification alters the compound's lipophilicity, hydrogen bonding capabilities, and interaction with biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume